molecular formula C28H45O6P B15261931 Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [(1,3-dioxaindan-4-yl)(hydroxy)methyl]phosphonate

Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [(1,3-dioxaindan-4-yl)(hydroxy)methyl]phosphonate

Cat. No.: B15261931
M. Wt: 508.6 g/mol
InChI Key: OLVSZADYJVTJMU-UHFFFAOYSA-N
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Description

This phosphonate derivative features a central phosphorus atom bonded to two 5-methyl-2-(propan-2-yl)cyclohexyl groups and a [(1,3-dioxaindan-4-yl)(hydroxy)methyl] moiety. The cyclohexyl substituents introduce steric bulk, while the 1,3-dioxaindan (a fused benzene-dioxane ring) contributes rigidity and electronic modulation.

Properties

Molecular Formula

C28H45O6P

Molecular Weight

508.6 g/mol

IUPAC Name

1,3-benzodioxol-4-yl-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylmethanol

InChI

InChI=1S/C28H45O6P/c1-17(2)21-12-10-19(5)14-25(21)33-35(30,34-26-15-20(6)11-13-22(26)18(3)4)28(29)23-8-7-9-24-27(23)32-16-31-24/h7-9,17-22,25-26,28-29H,10-16H2,1-6H3

InChI Key

OLVSZADYJVTJMU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)OP(=O)(C(C2=C3C(=CC=C2)OCO3)O)OC4CC(CCC4C(C)C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[5-methyl-2-(propan-2-yl)cyclohexyl][(2H-1,3-benzodioxol-4-yl)(hydroxy)methyl]phosphonate involves multiple steps, including the preparation of intermediate compounds. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is mainly used for research purposes. large-scale synthesis would likely involve optimization of the laboratory-scale methods to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Bis[5-methyl-2-(propan-2-yl)cyclohexyl][(2H-1,3-benzodioxol-4-yl)(hydroxy)methyl]phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the reactions proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

Bis[5-methyl-2-(propan-2-yl)cyclohexyl][(2H-1,3-benzodioxol-4-yl)(hydroxy)methyl]phosphonate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Bis[5-methyl-2-(propan-2-yl)cyclohexyl][(2H-1,3-benzodioxol-4-yl)(hydroxy)methyl]phosphonate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

  • Target Compound : The 1,3-dioxaindan-4-yl group is a fused aromatic system with two oxygen atoms, enhancing electron-withdrawing effects and rigidity.
  • Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(4-methoxyphenyl)methyl]phosphonate () : Replaces the dioxaindan group with a 4-methoxyphenyl ring. The methoxy group is electron-donating, increasing electron density on the aromatic ring compared to the dioxaindan system. This difference may alter solubility, reactivity in nucleophilic substitutions, and intermolecular interactions .

Thiocarbamoyl Phosphonates ()

  • 4.3b (Bis(1-methylethyl) 5-(4-methylphenyl)-1,3,4-oxadiazole-2-yl-thiocarbamoylmethylphosphonate): Molecular Formula: C₁₆H₂₂N₃O₄PS Melting Point: 162°C (ethanol). Features an oxadiazole ring, which is aromatic and planar, contrasting with the non-planar dioxaindan group.
  • 4.4a (Ethyl 5-phenyl-1,3,4-oxadiazole-2-yl-thiocarbamoylmethylphenylphosphinate): Molecular Formula: C₁₇H₂₄N₃O₄PS Melting Point: 180°C (ethanol). The phenylphosphinate group reduces steric bulk compared to the cyclohexyl groups in the target compound, possibly increasing hydrolysis susceptibility.

Key Structural Differences :

Compound Aromatic System Substituents on P Melting Point Notable Features
Target Compound 1,3-Dioxaindan Cyclohexyl (bulky) Not Reported High rigidity, electron-withdrawing
4.3b () Oxadiazole 1-Methylethyl 162°C Thiocarbamoyl group, planar ring
4.4a () Oxadiazole + Phenyl Ethyl + Phenyl 180°C Reduced steric hindrance
Compound 4-Methoxyphenyl Cyclohexyl Not Reported Electron-donating methoxy group

Alkyl Phosphonate Esters ()

  • Bis(1-methylheptyl) methylphosphonate () :
    • Linear alkyl chains reduce steric hindrance, increasing susceptibility to enzymatic or chemical hydrolysis compared to the target’s bulky cyclohexyl groups.
  • Bis[5-methoxy-2-(methoxycarbonyl)phenyl] methylphosphonate () :
    • Methoxycarbonyl groups introduce strong electron-withdrawing effects, contrasting with the dioxaindan’s mixed electronic profile. This compound’s planar phenyl rings may enhance crystallinity .

Ketone-Containing Phosphonates ()

  • Dimethyl (2-oxo-6-phenylhexyl)phosphonate :
    • Molecular Formula: C₁₄H₂₁O₄P
    • Features a ketone group and a flexible phenylhexyl chain. The ketone enables hydrogen bonding, while the chain increases lipophilicity. The target compound’s hydroxy group and rigid dioxaindan may offer different solubility and pharmacokinetic profiles .

Research Findings and Implications

  • Steric Effects : The target’s cyclohexyl groups likely slow hydrolysis rates compared to linear alkyl analogs (e.g., ), enhancing stability in biological or industrial environments .
  • Electronic Modulation : The dioxaindan’s oxygen atoms may stabilize negative charges on the phosphonate group, affecting reactivity in catalytic or binding applications .
  • Biological Relevance : Thiocarbamoyl phosphonates () are studied for pesticidal activity; the target’s dioxaindan moiety could similarly interact with enzymes or receptors, though specific data are lacking .

Analytical Techniques

  • Elemental Analysis : Used to confirm purity in analogs like 4.3b and 4.4a ().
  • NMR Spectroscopy : Critical for elucidating substituent arrangements (e.g., cyclohexyl vs. phenyl groups) .

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